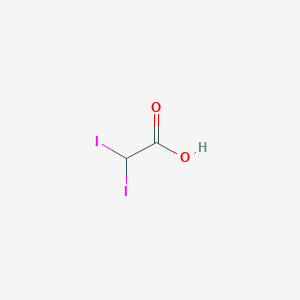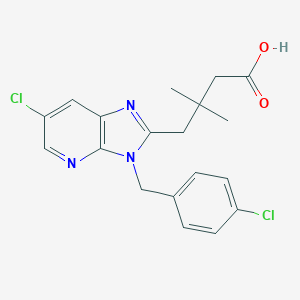
Mipitroban
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mipitroban is a synthetic thromboxane receptor antagonist that has been extensively studied for its potential therapeutic applications. It is a small molecule that selectively inhibits the thromboxane A2 receptor, which is involved in platelet aggregation and vasoconstriction. Mipitroban was first synthesized in the early 2000s, and since then, it has been the subject of numerous scientific studies.
Aplicaciones Científicas De Investigación
Mipitroban has been studied for its potential therapeutic applications in a variety of disease states, including cardiovascular disease, stroke, and cancer. It has been shown to have antiplatelet and antithrombotic effects, which make it a promising candidate for the treatment of thrombotic disorders. In addition, mipitroban has been shown to have anti-inflammatory and anti-tumor effects, which suggest that it may have broader therapeutic applications.
Mecanismo De Acción
Mipitroban selectively inhibits the thromboxane A2 receptor, which is involved in platelet aggregation and vasoconstriction. Thromboxane A2 is a potent vasoconstrictor and platelet activator that is produced by platelets and other cells in response to injury or inflammation. By inhibiting the thromboxane A2 receptor, mipitroban reduces platelet aggregation and vasoconstriction, which can help to prevent thrombotic events.
Efectos Bioquímicos Y Fisiológicos
Mipitroban has been shown to have several biochemical and physiological effects. It has been shown to inhibit platelet aggregation and reduce thrombus formation in animal models. In addition, mipitroban has been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines. Mipitroban has also been shown to have anti-tumor effects, which suggest that it may have potential as a cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mipitroban has several advantages and limitations for lab experiments. One advantage is that it is a small molecule that can be easily synthesized and modified. This makes it a useful tool for studying the thromboxane A2 receptor and its role in platelet aggregation and vasoconstriction. However, one limitation is that mipitroban has poor solubility in water, which can make it difficult to work with in certain experimental settings. In addition, mipitroban has not been extensively studied in humans, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on mipitroban. One direction is to further investigate its potential therapeutic applications in cardiovascular disease, stroke, and cancer. Another direction is to study its mechanism of action in more detail, including its interactions with other receptors and signaling pathways. Additionally, future research could focus on developing more potent and selective thromboxane receptor antagonists based on the structure of mipitroban. Overall, mipitroban is a promising molecule that has the potential to be developed into a useful therapeutic agent for a variety of disease states.
Métodos De Síntesis
Mipitroban is synthesized from a starting material called 4-bromo-2-methylphenol. The synthesis involves several steps, including the formation of a key intermediate called 4-bromo-2-methylphenylacetic acid, which is then converted to the final product using a series of chemical reactions. The synthesis of mipitroban is a complex process that requires specialized equipment and expertise.
Propiedades
Número CAS |
136122-46-8 |
|---|---|
Nombre del producto |
Mipitroban |
Fórmula molecular |
C19H19Cl2N3O2 |
Peso molecular |
392.3 g/mol |
Nombre IUPAC |
4-[6-chloro-3-[(4-chlorophenyl)methyl]imidazo[4,5-b]pyridin-2-yl]-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C19H19Cl2N3O2/c1-19(2,9-17(25)26)8-16-23-15-7-14(21)10-22-18(15)24(16)11-12-3-5-13(20)6-4-12/h3-7,10H,8-9,11H2,1-2H3,(H,25,26) |
Clave InChI |
NJDYXRUUHUXUDU-UHFFFAOYSA-N |
SMILES |
CC(C)(CC1=NC2=C(N1CC3=CC=C(C=C3)Cl)N=CC(=C2)Cl)CC(=O)O |
SMILES canónico |
CC(C)(CC1=NC2=C(N1CC3=CC=C(C=C3)Cl)N=CC(=C2)Cl)CC(=O)O |
Otros números CAS |
136122-46-8 |
Sinónimos |
4-(3-((4-chlorophenyl)methyl)-6-chloroimidazo(4,5-b)pyridin-2-yl)-3,3-dimethylbutanoic acid UP 116-77 UP-116-77 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



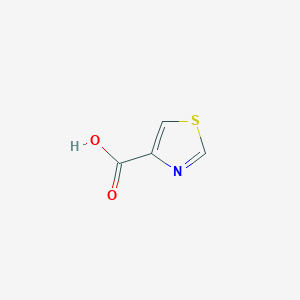
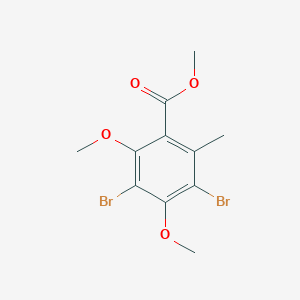
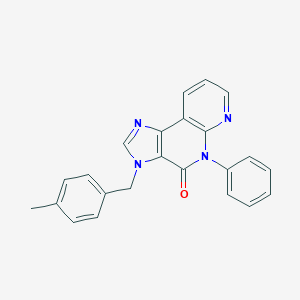
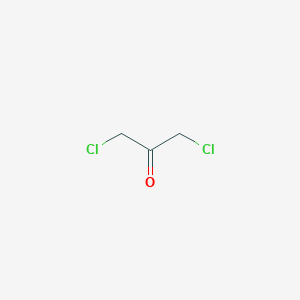
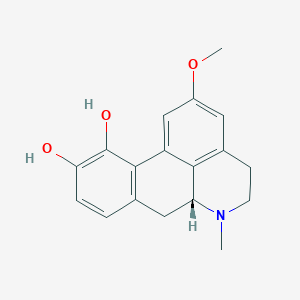
![tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B141482.png)
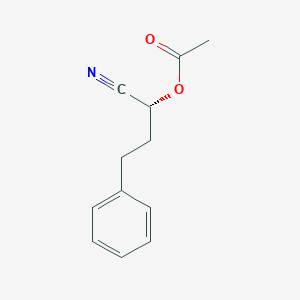
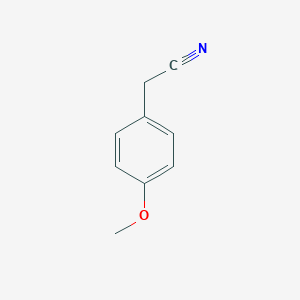
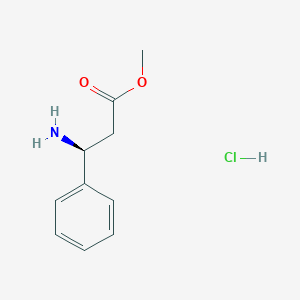
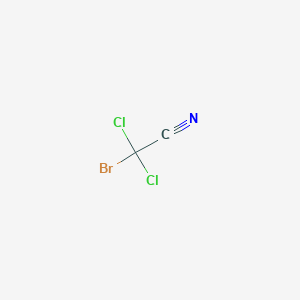
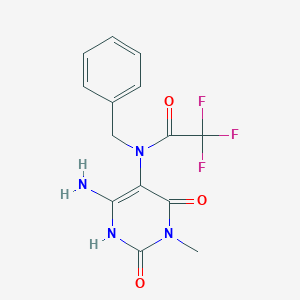
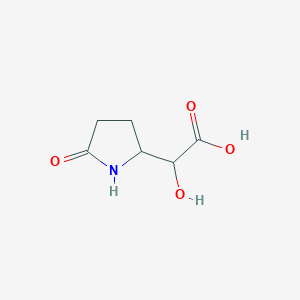
![[(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate](/img/structure/B141501.png)
